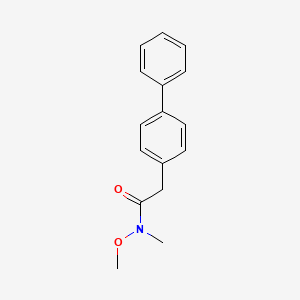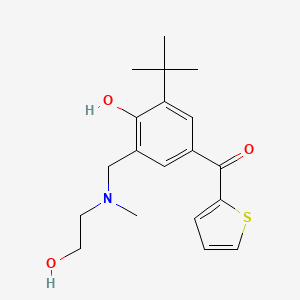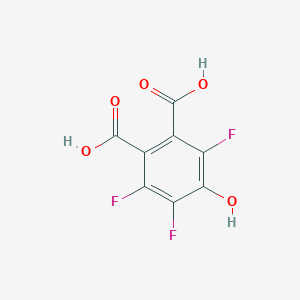
4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID is a fluorinated aromatic compound with the molecular formula C₈H₃F₃O₅ and a molecular weight of 236.10 g/mol . This compound is characterized by the presence of three fluorine atoms and a hydroxyl group attached to a phthalic acid core, making it a unique and valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID typically involves the fluorination of phthalic acid derivatives. One common method includes the use of trifluoromethylating agents under controlled conditions to introduce the fluorine atoms at specific positions on the aromatic ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to various biological targets. The hydroxyl group can participate in hydrogen bonding, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
- 3,5,6-Trifluoro-4-hydroxyphthalic acid
- 4-Hydroxy-3,5,6-trifluorophthalic acid
- Trifluor-4-hydroxyphthalsaeure
Uniqueness
This compound is unique due to its specific substitution pattern of fluorine atoms and the hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C8H3F3O5 |
|---|---|
Molecular Weight |
236.10 g/mol |
IUPAC Name |
3,4,6-trifluoro-5-hydroxyphthalic acid |
InChI |
InChI=1S/C8H3F3O5/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h12H,(H,13,14)(H,15,16) |
InChI Key |
BYXIMXYJZPMWAX-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)O)F)F)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
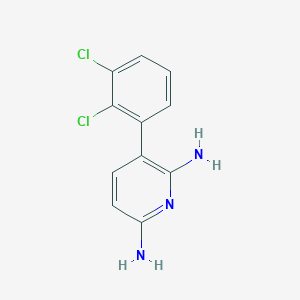
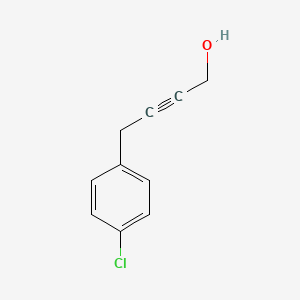
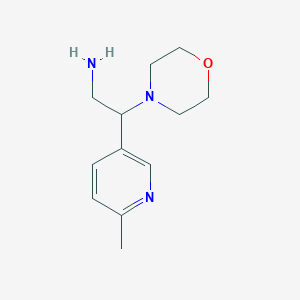
![2-Phenyl-2H,4H-[1,3]dioxino[5,4-b]pyridine-6-carbaldehyde](/img/structure/B8597732.png)
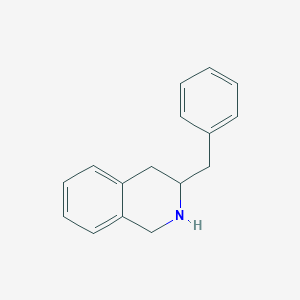
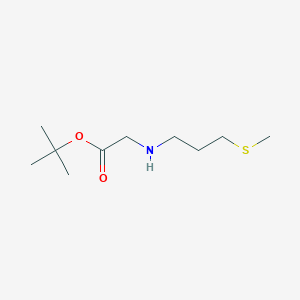
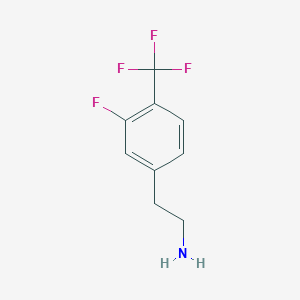
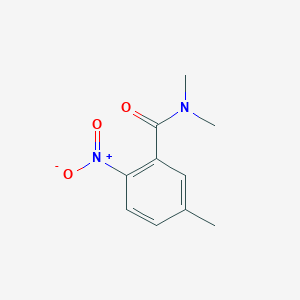
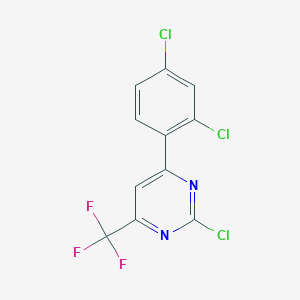
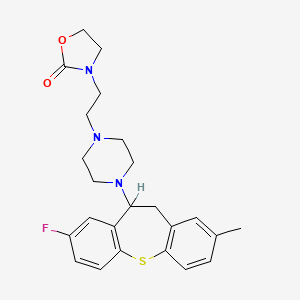
![Thieno[2,3-b]pyridine-2-sulfonamide](/img/structure/B8597800.png)
![tert-butyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B8597804.png)
